

Moxidectin endectocide spectrum nematodes insects acari

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Compound Focus: Moxidectin

CAS No.: 113507-06-5

Cat. No.: S536074

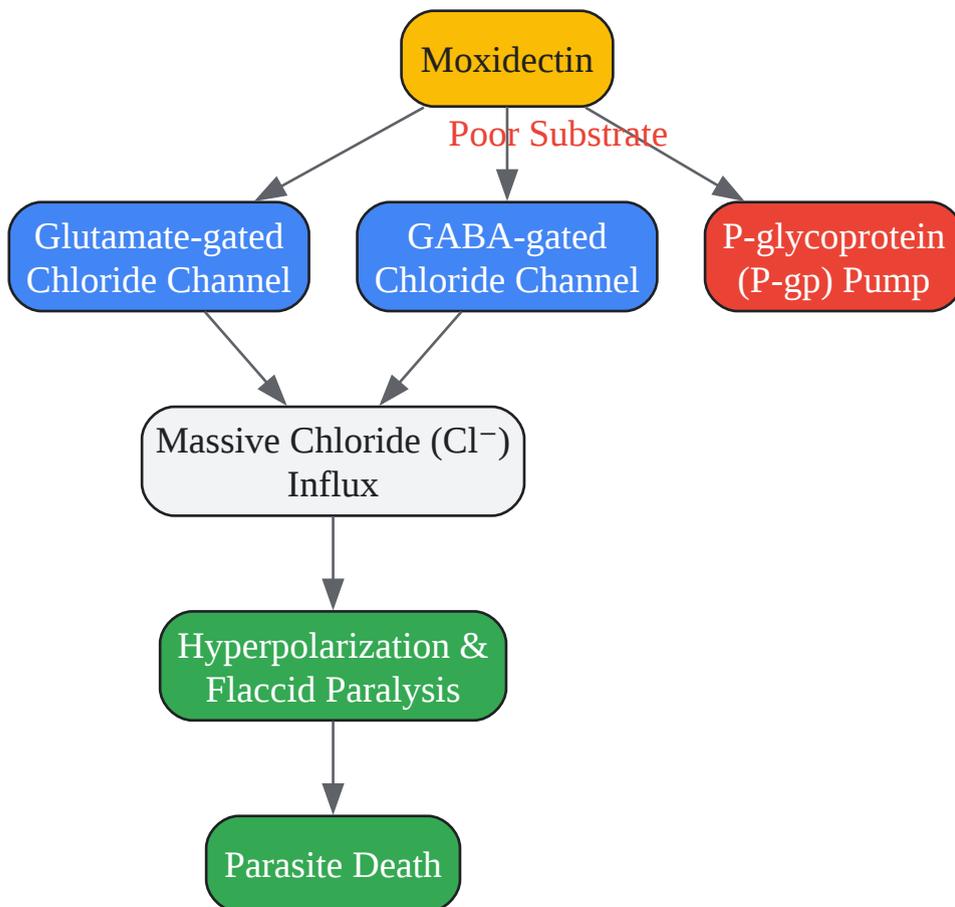
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Chemistry and Pharmacology

Moxidectin is a semi-synthetic methoxime derivative of nemadectin, a compound produced by the fermentation of *Streptomyces cyaneogriseus* subsp. *noncyanogenus* [1] [2]. It belongs to the milbemycin class of macrocyclic lactones.

- **Mechanism of Action:** Its primary mode of action is the binding to glutamate-gated and GABA-gated chloride channels in invertebrate nerve and muscle cells [1] [2] [3]. This binding causes hyperpolarization by increasing the inflow of chloride ions, leading to flaccid paralysis and death of the parasite [1] [4].
- **Key Differentiator - P-glycoprotein Interaction:** A critical feature that distinguishes **moxidectin** from other MLs like ivermectin is that it is a **poor substrate for P-glycoproteins (P-gps)** [1]. P-gps are cellular transport proteins that can pump drugs out of cells, contributing to resistance and neurotoxicity in mammals with P-gp deficiencies. Because **moxidectin** is less affected by these pumps, it maintains higher and more prolonged concentrations in parasite tissues, which can enhance its efficacy against some ML-resistant parasites and improve its safety profile in susceptible animals [1].

The following diagram illustrates the mechanism of action of **moxidectin** and its key pharmacokinetic differentiator.



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***Moxidectin** paralyzes parasites by activating chloride channels and is less efficiently removed by P-gp pumps.*

Pharmacokinetic Profile

Moxidectin's high lipophilicity leads to broad tissue distribution, particularly in fat, which acts as a reservoir, contributing to its long elimination half-life and sustained antiparasitic activity [1].

The table below compares the pharmacokinetic parameters of **moxidectin** and ivermectin after oral administration in horses, highlighting **moxidectin**'s superior persistence [1].

Pharmacokinetic Parameter	Ivermectin (0.2 mg/kg)	Moxidectin (0.4 mg/kg)
C _{max} (ng/mL)	44.0 (± 23.1)	70.4 (± 10.7)
T _{max} (day)	0.38 (± 0.24)	0.37 (± 0.19)
Half-Life (day)	4.25 (± 0.29)	23.11 (± 11.0)
AUC (µg·day/mL)	132.7 (± 47.3)	363.6 (± 66.0)

C_{max}: Maximum plasma concentration; *T_{max}*: Time to reach *C_{max}*; *AUC*: Area Under the Curve, a measure of total drug exposure.

This favorable profile translates into a longer egg reappearance period in treated animals, allowing for fewer treatments per year and reduced selection pressure for anthelmintic resistance [1].

Analytical and Experimental Methodology

For drug development and pharmacokinetic studies, robust and sensitive analytical methods are essential. Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been established as a reliable technique for quantifying **moxidectin** in biological samples [5].

A validated method for determining **moxidectin** in rat plasma used the following protocol [5]:

- **Sample Preparation:** A simplified liquid-liquid extraction.
- **Chromatography:** An Agilent Zorbax Eclipse Plus C18 column with an isocratic mobile phase of 10mM ammonium formate with 0.1% formic acid and acetonitrile (10:90) at a flow rate of 0.4 mL/min.
- **Mass Spectrometry:** Detection in positive electrospray ionization (ESI) mode, monitoring the transition m/z 640.5 → 528.4 for **moxidectin**.

This method was validated over a linear range of **1.00–200 ng/mL**, with a lower limit of quantification (LLOQ) of **1.00 ng/mL**. It demonstrated excellent accuracy (100.1–103.6%) and precision (RSD <15%), making it suitable for sensitive pharmacokinetic studies [5].

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